molecular formula C18H15F3N4O B3014774 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034393-36-5

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B3014774
CAS No.: 2034393-36-5
M. Wt: 360.34
InChI Key: ZQFGPQDLHIENNY-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities. They are known to exhibit insecticidal , antibacterial, antifungal, anti-inflammatory, and anticancer properties. The compound you mentioned seems to be a pyrazole derivative, suggesting it might have similar properties.

Scientific Research Applications

Synthesis and Characterization

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is involved in a variety of synthesis reactions and the development of novel compounds with potential applications in medicinal chemistry. For instance, the compound has been utilized in experimental studies exploring functionalization reactions to create diverse molecular structures. Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of related pyrazole derivatives, demonstrating the compound's utility in synthesizing novel chemical entities with spectroscopically determined structures 1.

Antimicrobial and Antioxidant Activities

The pyridine and fused pyridine derivatives, including compounds related to this compound, have been synthesized and evaluated for their biological activities. Flefel et al. (2018) reported on the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showcasing their antimicrobial and antioxidant activities through in vitro screenings and molecular docking .

Imaging and Diagnostic Applications

Wang, Gao, Miller, and Zheng (2013) synthesized a related compound for use as a potential PET imaging agent for cancers. Their work highlights the compound's application in diagnostic imaging, specifically targeting the B-Raf(V600E) mutation in cancers, which is crucial for the development of targeted cancer therapies .

Molecular Interaction Studies

The compound has also been used in studies to understand molecular interactions with biological receptors. Shim et al. (2002) explored the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, contributing to our understanding of receptor-ligand interactions that could inform drug design and therapeutic strategies .

Anti-Influenza Virus Activity

Research into benzamide-based compounds, such as the one , has also revealed significant antiviral activities. Hebishy, Salama, and Elgemeie (2020) discovered that certain benzamide-based 5-aminopyrazoles possess remarkable activity against the H5N1 strain of the influenza A virus, indicating potential applications in antiviral drug development .

Mechanism of Action

The mechanism of action of pyrazole derivatives often depends on their specific structure and the target organism or system. For example, some pyrazole derivatives act on the insect ryanodine receptor, making them effective insecticides .

Future Directions

The study of pyrazole derivatives is a vibrant field with potential for new discoveries. Future research could focus on synthesizing new derivatives, studying their properties, and exploring their potential applications .

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-25-16(8-9-24-25)15-7-6-12(10-22-15)11-23-17(26)13-4-2-3-5-14(13)18(19,20)21/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGPQDLHIENNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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